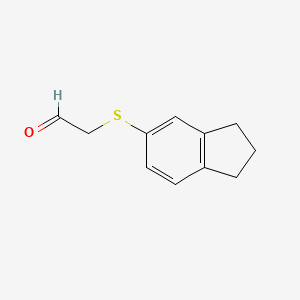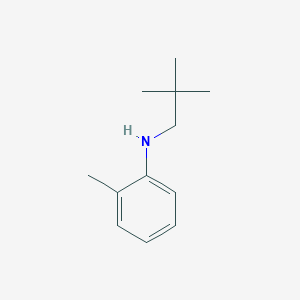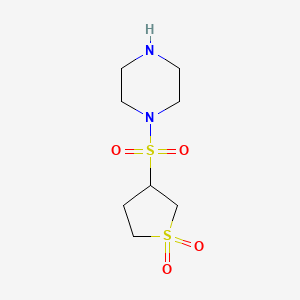![molecular formula C9H10N4O B13218263 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol is a compound that features a triazole ring fused to a pyridine ring, with an ethanol group attached to the pyridine. This structure is significant due to the presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions. Compounds containing triazole rings are often explored for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring . This reaction is often carried out under mild conditions using copper(I) catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale “click” chemistry processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coordination complexes.
作用機序
The mechanism of action of 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Used in coordination chemistry and materials science.
1,2,4-Triazole derivatives: Explored for their broad range of biological activities.
Uniqueness
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol is unique due to its specific combination of a triazole ring and a pyridine ring with an ethanol group
特性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
1-[6-(1,2,4-triazol-4-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C9H10N4O/c1-7(14)8-2-3-9(10-4-8)13-5-11-12-6-13/h2-7,14H,1H3 |
InChIキー |
JUKQHZOLQDWERB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(C=C1)N2C=NN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)




![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)







